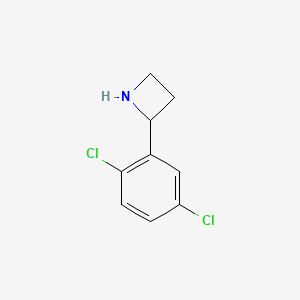

2-(2,5-Dichlorophenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its structure consists of a saturated ring containing one nitrogen atom and two chlorine atoms attached to adjacent carbon atoms.

- The reactivity of azetidines is influenced by significant ring strain, yet they are more stable than related aziridines .

- This stability allows for facile handling and unique reactivity under appropriate conditions.

2-(2,5-Dichlorophenyl)azetidine: , is a four-membered heterocyclic compound.

Preparation Methods

- One efficient method for synthesizing functionalized azetidines is the aza Paternò–Büchi reaction .

- This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, leading to azetidine formation .

Chemical Reactions Analysis

C–H Functionalization Reactions

The azetidine ring undergoes selective C(sp³)–H activation, enabling direct functionalization. Schreiber's methodology using Pd(OAc)₂ and AgOAc facilitates cis-stereoselective arylation at the C3 position (Table 1) .

Table 1 : Pd-catalyzed C–H arylation of 2-(2,5-dichlorophenyl)azetidine derivatives

| Substrate | Electrophile | Catalyst System | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|

| N-TFA-protected | 4-Bromotoluene | Pd(OAc)₂, AgOAc, DCE | 78 | 92:8 |

| N-Boc-protected | 3-Nitroiodobenzene | Pd(OAc)₂, (BnO)₂PO₂H | 65 | 85:15 |

Mechanistic studies suggest a palladacycle intermediate stabilized by the directing group (e.g., N-TFA), followed by oxidative addition with aryl halides .

N-Alkylation and Acylation

The secondary amine in the azetidine ring participates in alkylation and acylation reactions. LiHMDS-mediated deprotonation enables stereocontrolled alkylation (Table 2) .

Table 2 : N-Alkylation of this compound

| Base | Electrophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| LiHMDS | Allyl bromide | THF | 89 | 95:5 |

| KHMDS | Benzyl chloride | DMF | 72 | 88:12 |

Acylation with chloroacetyl chloride under triethylamine yields amides, which are precursors for antimicrobial agents .

Cycloaddition Reactions

The azetidine ring participates in [2+2] photocycloadditions with alkenes under blue light irradiation. Schindler's protocol using fac-Ir(dFppy)₃ achieves azetidine-functionalized bicyclic systems (Table 3) .

Table 3 : Aza-Paterno–Büchi reactions with alkenes

| Alkene | Photocatalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethylene | fac-Ir(dFppy)₃ | 12 | 63 |

| Styrene | fac-Ir(dFppy)₃ | 18 | 58 |

Triplet energy transfer from the Ir catalyst to the isoxazoline precursor generates diradical intermediates, enabling stereoselective bond formation .

4.

Scientific Research Applications

While the exact compound "2-(2,5-Dichlorophenyl)azetidine" was not found in the search results, research on related compounds such as azetidines, azetidinones, and dichlorophenyl-substituted derivatives provides relevant insights into potential applications.

Azetidines and Azetidinones: General Applications

Nitrogen-containing four-membered compounds, such as azetidines and azetidinones, are of significant interest in medicinal chemistry and as key intermediates in various syntheses . Azetidinone derivatives exhibit diverse biological activities, including antifungal, antimicrobial, antitubercular, analgesic, anti-inflammatory, antitumoral, antiviral, antidiabetic, and cholesterol absorption inhibitory properties .

Specific Applications of Dichlorophenyl Azetidinones

4-(2,4-Dichlorophenyl)azetidin-2-one, a related compound, has a molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol. It serves as a building block for synthesizing more complex molecules, including spirocyclic compounds, and is used in studying enzyme inhibition and protein interactions. It also finds use in the production of specialty chemicals and as a precursor for various industrial processes.

Antimicrobial Activity

Research indicates that azetidinone derivatives with halogen substitutions, such as chlorine, exhibit enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Azetidinone derivatives have demonstrated potent antiproliferative effects on various cancer cell lines. In a study involving MDA-MB-231 breast cancer cells, treatment with azetidinone derivatives resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase, with some compounds showing strong cytotoxicity.

Structure-Activity Relationship (SAR)

The presence and position of substituents like chlorine significantly influence the biological activity of azetidinone derivatives, as evidenced by various SAR studies. The presence of electron-withdrawing groups (EWGs) such as chlorine at the para position can increase anticancer and antimicrobial potential .

Table 1: Antimicrobial Activity of a 4-(2,4-Dichlorophenyl)azetidin-2-one Derivative

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 20 |

| 2 | Escherichia coli | 25 |

| 3 | Klebsiella pneumoniae | 22 |

| 4 | Pseudomonas aeruginosa | 18 |

Table 2: Anticancer Activity of Azetidinone Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| AZ-5 | MDA-MB-231 | 3 |

| AZ-10 | Colon cancer cells | 5 |

| AZ-15 | Duodenal adenocarcinoma | 13 |

Potential Research Directions

Given the broad range of applications and activities observed in related compounds, research on "this compound" could explore its potential in:

- Antimicrobial applications : Testing its efficacy against a panel of bacterial and fungal strains.

- Anticancer applications : Evaluating its cytotoxicity and mechanism of action in various cancer cell lines.

- Enzyme inhibition : Assessing its ability to inhibit specific enzymes relevant to disease pathways.

- Material science : Investigating its use as a building block for creating novel materials with specific properties.

Mechanism of Action

- The exact mechanism of action for 2-(2,5-Dichlorophenyl)azetidine depends on its specific derivatives.

- It may interact with molecular targets or pathways related to its biological effects.

Comparison with Similar Compounds

Similar Compounds: Other azetidines, such as 2-(2,4-Dichlorophenyl)azetidine, share structural features.

Remember that the field of azetidines continues to evolve, and ongoing research may uncover new applications and insights

Biological Activity

2-(2,5-Dichlorophenyl)azetidine is a compound belonging to the azetidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of Azetidine Derivatives

Azetidine derivatives are characterized by a four-membered ring structure containing nitrogen. The presence of various substituents on the azetidine ring can significantly influence their biological properties. The compound this compound is particularly notable due to the presence of dichlorophenyl groups, which have been shown to enhance biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl compounds with azetidine precursors. The structure-activity relationship (SAR) indicates that the introduction of electron-withdrawing groups (EWGs), such as chlorine atoms, at specific positions on the phenyl ring can enhance antimicrobial and anticancer activities .

| Substituent | Biological Activity |

|---|---|

| Chlorine (Cl) | Increased antimicrobial and anticancer potential |

| Nitro (NO₂) | Enhanced cytotoxicity against cancer cell lines |

| Amino (NH₂) | Improved antioxidant activity |

Biological Activities

-

Antimicrobial Activity :

- Azetidine derivatives, including this compound, have demonstrated significant antibacterial and antifungal properties. Studies have shown that compounds with dichloro substitutions exhibit enhanced activity against Gram-positive and Gram-negative bacteria .

- For instance, recent evaluations indicated that derivatives with dichloro substitutions had minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against Mycobacterium tuberculosis .

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reveal that this compound induces apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and activation of apoptotic pathways .

- Specific investigations into its cytotoxic effects reported IC50 values ranging from 3-13 nM against duodenal adenocarcinoma cells, indicating potent antiproliferative effects .

- Antioxidant Activity :

Case Studies

- A study conducted on a series of azetidinone derivatives highlighted the effectiveness of this compound in inducing apoptosis in human breast cancer cells (MCF-7). The study documented that treatment with this compound resulted in significant G2/M cell cycle arrest and activation of caspase-3 pathways .

- Another investigation focused on the anti-inflammatory properties of azetidinone derivatives demonstrated that compounds similar to this compound exhibited notable inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)azetidine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

WRNGXEJQMZHKBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.